4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSNXMDYNUCBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by condensation reactions with various nucleophiles . The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as palladium on carbon (Pd/C) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer activity.
Mechanism of Action
The mechanism of action of 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Activities
The compound’s biological performance can be contextualized against derivatives with modifications to the pyrimidine core, naphthofuran substituents, or heterocyclic appendages. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings
Substituent Impact on Activity: Amino groups (e.g., 5e, 5f, 5l) significantly enhance antibacterial activity, achieving MIC values as low as 3.125 µg/mL against Gram-positive and Gram-negative pathogens . Pyrrole vs. Thiazole/Triazole: While pyrrole’s electron-rich nature may improve membrane penetration, thiazole and triazole derivatives exhibit broader-spectrum efficacy, likely due to additional hydrogen-bonding interactions .
Fused-Ring Systems :
- Naphthofuran moieties contribute to π-π stacking with microbial enzyme pockets, enhancing binding affinity .
- Pyran or triazole fusion (e.g., compounds 7, 12–16) introduces rigidity, improving metabolic stability .
Synthetic Flexibility :
- Chalcone intermediates (e.g., ) allow modular derivatization, enabling rapid exploration of substituent effects .
Biological Activity
4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound characterized by its unique structural features, which combine a naphthofuran ring system with pyrrole and pyrimidine moieties. This article explores its biological activities, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H13N3O
- Molecular Weight : 311.34 g/mol
- CAS Number : 866131-74-0
The compound's structure is significant as it influences its biological activity. The presence of the naphthofuran and pyrimidine rings suggests potential interactions with biological targets, including enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities . In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative species. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
This compound has also been explored for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic signaling pathways. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example:
- Tyrosinase Inhibition : It has shown potential as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders.
Case Study 1: Antibacterial Activity Assessment
In a comparative study against standard antibiotics:
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 12 µg/mL |
| Penicillin | 8 µg/mL |
| Ciprofloxacin | 16 µg/mL |
The results indicated that the compound exhibited comparable antibacterial activity to established antibiotics, suggesting its potential as a lead compound for drug development.
Case Study 2: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The data revealed that this compound had significant cytotoxic effects across multiple cancer types, warranting further investigation into its mechanism of action.
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leads to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : Influences pathways such as MAPK/ERK involved in cell proliferation and survival.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine?
Answer:
The synthesis typically involves multi-step functionalization of naphthofuran and pyrimidine precursors. A key intermediate, ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate, is synthesized via cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of K₂CO₃ . Subsequent coupling with 2-(1H-pyrrol-1-yl)pyrimidine derivatives often employs palladium-catalyzed cross-coupling reactions (e.g., Pd(OAc)₂ with TBHP as an oxidant) to introduce the pyrrole moiety . Reaction progress is monitored via TLC (hexane:ethyl acetate mobile phase), and purification involves column chromatography. Yields exceeding 90% are achievable under optimized conditions.
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Purification | Yield | Reference |
|---|---|---|---|---|
| Cyclization | K₂CO₃, ethyl chloroacetate, reflux | Column chromatography | 85–90% | |
| Coupling | Pd(OAc)₂, TBHP, toluene, 60–120°C | Recrystallization | 70–85% |
Basic: How are IR and NMR spectroscopy utilized to confirm the structure of this compound?
Answer:
- IR Spectroscopy : Bands at ~3426 cm⁻¹ (N–H stretch of pyrrole or amine) and ~1657 cm⁻¹ (C=O ester or C=N pyrimidine) confirm functional groups. Absence of unwanted peaks (e.g., unreacted starting materials) validates purity .
- ¹H NMR : Key signals include:
- ¹³C NMR : Peaks at ~152–171 ppm confirm carbonyl and aromatic carbons .
Advanced: How can researchers troubleshoot low yields during cyclization steps in the synthesis?
Answer:
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:
- Optimizing Base Strength : Use stronger bases (e.g., K₂CO₃ instead of Na₂CO₃) to enhance deprotonation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- Temperature Control : Reflux conditions (e.g., 80–100°C) ensure sufficient energy for ring closure .
- Real-Time Monitoring : TLC or LC-MS identifies intermediates and guides quenching timing .
- Purification : Column chromatography with gradient elution (hexane → ethyl acetate) removes unreacted starting materials .
Advanced: How can contradictions in ¹H NMR data (e.g., unexpected splitting or shifts) be resolved?
Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. Solutions include:
- Solvent Exchange : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO resolves broad NH peaks but may shift aromatic protons .
- Decoupling Experiments : 2D NMR (COSY, HSQC) assigns overlapping signals .
- Dynamic Effects : Check for tautomerism in pyrrole or pyrimidine moieties using variable-temperature NMR .
- Impurity Analysis : HRMS or HPLC-MS detects byproducts (e.g., unreacted aldehydes) .
Basic: What in vitro biological assays are suitable for initial activity screening of this compound?
Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or DNA topoisomerases .
Advanced: How can molecular docking studies be designed to predict the mechanism of antimicrobial action?
Answer:
- Target Selection : Prioritize microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) with published crystal structures (PDB) .
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian (DFT) or MOE (MMFF94 force field) .
- Docking Software : Use AutoDock Vina or GOLD with flexible active-site residues .
- Validation : Compare docking scores/poses with known inhibitors (e.g., ciprofloxacin for gyrase) .
Example Docking Results Table:
| Target (PDB ID) | Docking Score (kcal/mol) | Reference Ligand Score | Interaction Residues |
|---|---|---|---|
| DNA Gyrase (1AJ6) | -9.2 ± 0.3 | -8.5 (Ciprofloxacin) | Asp73, Glu50, Ser84 |
Advanced: What strategies improve the compound’s solubility for in vivo studies without altering bioactivity?
Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated side chains .
- Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO) .
- Nanoparticle Encapsulation : PLGA or liposomal formulations enhance bioavailability .
- pH Adjustment : Salt formation (e.g., HCl salts) for acidic/ basic functional groups .
Basic: What computational tools predict the drug-likeness and ADMET properties of this compound?
Answer:
- Lipinski’s Rule of Five : SwissADME calculates MW, logP, H-bond donors/acceptors .
- ADMET Prediction : QikProp (Schrödinger) estimates bioavailability, BBB penetration, and CYP inhibition .
- Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity .
Advanced: How can crystallography resolve ambiguities in stereochemistry or molecular packing?
Answer:
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement .
- Hydrogen Bond Analysis : Apply Etter’s graph-set theory to identify packing motifs .
- Twinned Data : SHELXD/SHELXE handle pseudo-merohedral twinning .
Advanced: What analytical techniques validate purity in multi-gram-scale synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
